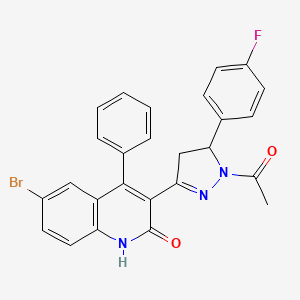

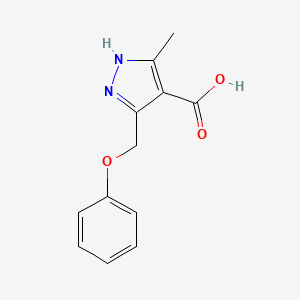

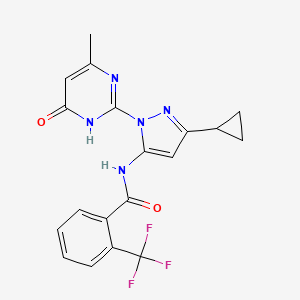

![molecular formula C19H19N5O5 B2553692 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 2034453-21-7](/img/structure/B2553692.png)

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is a pyrazolo[3,4-b]pyridine-4-carboxamide derivative.

- It contains a benzodioxole ring and a urea moiety.

Synthesis Analysis

- Detailed synthetic pathways are not readily available in the search results.

Molecular Structure Analysis

- The molecular formula is C29H24N4O3 .

- It has a monoisotopic mass of 476.184845 Da .

- The compound has 7 hydrogen bond acceptors , 1 hydrogen bond donor , and 5 freely rotating bonds .

Chemical Reactions Analysis

- Specific chemical reactions are not provided in the search results.

Physical And Chemical Properties Analysis

- Density : 1.3±0.1 g/cm³

- Boiling Point : 673.7±55.0 °C at 760 mmHg

- Flash Point : 361.2±31.5 °C

- Polar Surface Area : 78 Ų

- LogP (octanol-water partition coefficient) : 6.19

Scientific Research Applications

Antioxidant Activity

The synthesis of compounds related to the chemical structure involved the formation of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions, which eventually led to the formation of Schiff bases. These compounds were evaluated for their antioxidant activities, showing the potential of derivatives of the chemical structure in antioxidant applications (George et al., 2010).

Chemical Reactivity in Solvents

A study explored the reaction rates and the effects of substituents on the rearrangement of (Z)-arylhydrazones into the corresponding ureas in various solvents. This provided insights into the chemical reactivity of similar compounds in different solvent environments, highlighting the versatility and potential applications of these chemical structures in various chemical processes (D’Anna et al., 2011).

Cytotoxicity and Anticancer Potential

Research involving the synthesis of ursane and lupane type hybrids, similar to the structure , demonstrated cytotoxic activity towards various cancer cell lines. These findings suggest the potential of the chemical structure and its derivatives in the development of anticancer therapies (Popov et al., 2020).

Antidiabetic Screening

Compounds structurally similar to the chemical were synthesized and evaluated for in vitro antidiabetic activity. The findings suggest the potential application of these compounds in the treatment or management of diabetes (Lalpara et al., 2021).

Safety And Hazards

- Safety information is not available in the search results.

Future Directions

- Further research is needed to explore its biological activity, potential applications, and safety profile.

Please note that the information provided here is based on available data, and further investigation is recommended for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O5/c1-2-26-16-6-4-13(9-20-16)18-23-17(29-24-18)10-22-19(25)21-8-12-3-5-14-15(7-12)28-11-27-14/h3-7,9H,2,8,10-11H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMNGHJVCVZWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

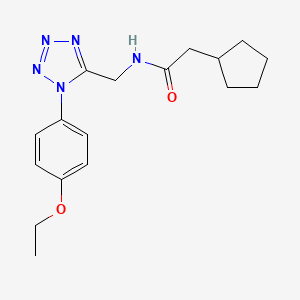

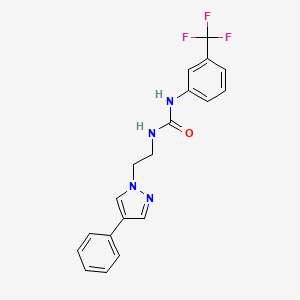

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)

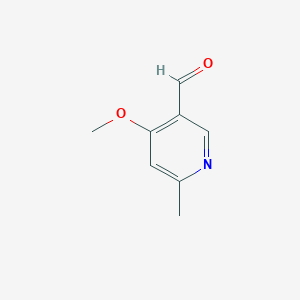

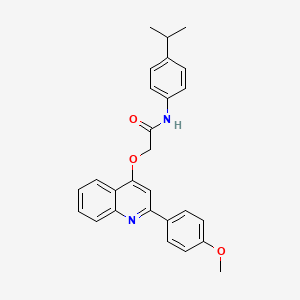

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

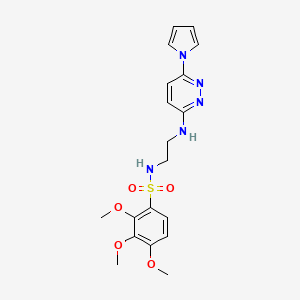

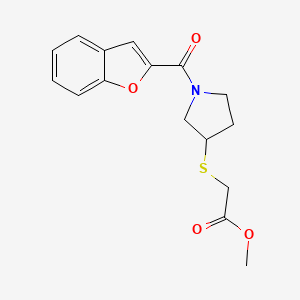

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)